molecular formula C5H7ClN4 B15253445 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine

1-(2-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B15253445
M. Wt: 158.59 g/mol
InChI Key: INOFKGSKHDDWSQ-UHFFFAOYSA-N
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Description

1-(2-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-chloroprop-2-en-1-ylamine with 1H-1,2,4-triazole under specific conditions. One common method involves the use of hydrazine hydrate and potassium hydroxide as reagents, which facilitate the formation of the triazole ring . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, potassium hydroxide, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell division and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,4-triazole
  • 2-(2-Chloroprop-2-en-1-yl)-1H-1,2,4-triazole
  • 3-(2-Chloroprop-2-en-1-yl)-1H-1,2,4-triazole

Uniqueness

1-(2-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloroprop-2-en-1-yl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C5H7ClN4

Molecular Weight

158.59 g/mol

IUPAC Name

1-(2-chloroprop-2-enyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H7ClN4/c1-4(6)2-10-3-8-5(7)9-10/h3H,1-2H2,(H2,7,9)

InChI Key

INOFKGSKHDDWSQ-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C=NC(=N1)N)Cl

Origin of Product

United States

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